6H,12H-Benzotriazolo[2,1-a]benzotriazole
Overview
Description
6H,12H-Benzotriazolo[2,1-a]benzotriazole is a heterocyclic compound characterized by its unique structure, which consists of two fused benzotriazole rings. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,12H-Benzotriazolo[2,1-a]benzotriazole typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. The process proceeds via diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring system . The reaction is often carried out at low temperatures (5–10 °C) to improve yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6H,12H-Benzotriazolo[2,1-a]benzotriazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lead(IV) acetate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions with this compound include biphenylene from oxidation, reduced benzotriazole derivatives from reduction, and substituted benzotriazole compounds from nucleophilic substitution .
Scientific Research Applications
6H,12H-Benzotriazolo[2,1-a]benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6H,12H-Benzotriazolo[2,1-a]benzotriazole exerts its effects involves its ability to form stable coordination compounds with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface, preventing further oxidation and degradation . In biological systems, the compound interacts with specific molecular targets, such as enzymes, to inhibit their activity and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler analog with a single benzotriazole ring, commonly used as a corrosion inhibitor.
2-(1H-Benzotriazol-1-yl)acetonitrile: An active methylene reagent suitable for various organic transformations.
Tolyltriazole: Another corrosion inhibitor with a similar structure but different substituents on the benzotriazole ring.
Uniqueness
6H,12H-Benzotriazolo[2,1-a]benzotriazole is unique due to its fused ring structure, which imparts greater stability and reactivity compared to its simpler analogs. This makes it particularly valuable in applications requiring robust and versatile chemical compounds .
Properties
IUPAC Name |
6,12-dihydrobenzotriazolo[2,1-a]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-7-11-9(5-1)13-16-12-8-4-2-6-10(12)14-15(11)16/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLJMBULOOVQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NN3N2NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376229 | |
Record name | 5H,11H-Benzotriazolo[2,1-a]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248-80-6 | |
Record name | 5H,11H-Benzotriazolo[2,1-a]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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